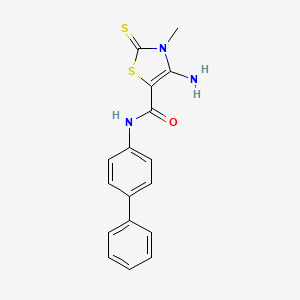![molecular formula C20H13ClFN3O3S2 B12126317 6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126317.png)
6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-N-{5-[(2-フルオロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、さまざまな科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、クロメンコア、チアゾール環、フルオロベンジル基を含む独自の構造が特徴です。その多面的構造により、さまざまな化学反応に関与することができ、医薬品化学、有機合成、材料科学において貴重な研究対象となります。
準備方法
合成経路および反応条件
6-クロロ-N-{5-[(2-フルオロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドの合成は、一般的に容易に入手可能な前駆体から開始して、複数の段階を伴います。一般的な合成経路には、次の手順が含まれます。
クロメンコアの形成: クロメンコアは、適切なフェノール誘導体とα、β-不飽和カルボニル化合物を酸性または塩基性条件下で環化反応させることによって合成できます。
チアゾール環の導入: チアゾール環は、クロメン誘導体をチオセミカルバジドと反応させて、オキシ塩化リンなどの脱水剤の存在下、還流条件下で反応させることによって導入されます。
フルオロベンジル基の結合: フルオロベンジル基は、2-フルオロベンジルクロリドと炭酸カリウムなどの適切な塩基を使用して、求核置換反応によって結合されます。
最終的なカップリング: 最終的なカップリングステップは、中間体と6-クロロ-4-オキソ-4H-クロメン-2-カルボン酸クロリドを、トリエチルアミンなどの塩基の存在下で反応させて、目的の化合物を生成することを伴います。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、自動合成プラットフォーム、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
6-クロロ-N-{5-[(2-フルオロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、次のものを含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応するスルホキシドまたはスルホンを生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、カルボニル基を還元できます。
置換: 求核置換反応は、アミンまたはチオールなどの求核剤を使用して、クロロまたはフルオロ位置で発生する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常、室温または還流下で、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。反応は、通常、テトラヒドロフラン(THF)またはエタノールなどの乾燥溶媒中で行われます。
置換: アミン、チオール。反応は、多くの場合、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で加熱して行われます。
形成された主な生成物
酸化: スルホキシド、スルホン。
還元: アルコール、アミン。
置換: アミノ誘導体、チオール誘導体。
科学的研究の応用
6-クロロ-N-{5-[(2-フルオロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、科学研究で幅広い用途を持っています。
化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗癌などの潜在的な生物活性を研究しています。
医学: 癌や感染症などのさまざまな病気の治療における治療薬としての可能性について調査されています。
工業: ポリマーやコーティングなどのユニークな特性を持つ新素材の開発に使用されています。
作用機序
6-クロロ-N-{5-[(2-フルオロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を阻害し、治療効果をもたらす可能性があります。たとえば、特定のキナーゼまたはプロテアーゼの活性を阻害して、細胞シグナル伝達経路を破壊し、癌細胞の細胞死につながる可能性があります。
類似の化合物との比較
類似の化合物
2-クロロ-6-フルオロベンジルクロリド: 目的化合物の合成に使用される前駆体。
4-オキソ-4H-クロメン-2-カルボキサミド: チアゾール基とフルオロベンジル基がない類似のクロメンコアを持つ関連化合物。
1,3,4-チアゾール誘導体: 異なる置換基を持つ類似のチアゾール環を持つ化合物。
独自性
6-クロロ-N-{5-[(2-フルオロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、クロメンコア、チアゾール環、フルオロベンジル基の組み合わせによって独自です。この独特の構造は、特定の化学的および生物学的特性を付与し、さまざまな分野における研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.
4-oxo-4H-chromene-2-carboxamide: A related compound with a similar chromene core but lacking the thiadiazole and fluorobenzyl groups.
1,3,4-thiadiazole derivatives: Compounds with a similar thiadiazole ring but different substituents.
Uniqueness
6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiadiazole ring, and fluorobenzyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C20H13ClFN3O3S2 |
|---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
6-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H13ClFN3O3S2/c1-10-6-16-12(7-13(10)21)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-4-2-3-5-14(11)22/h2-8H,9H2,1H3,(H,23,24,27) |
InChIキー |
DVHOYCJJINJYPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12126241.png)
![2,2-dimethyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide](/img/structure/B12126244.png)

![Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-](/img/structure/B12126261.png)

![4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine](/img/structure/B12126279.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12126284.png)
![(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126285.png)

![Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-](/img/structure/B12126307.png)
![2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126310.png)
![3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12126330.png)
![N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide](/img/structure/B12126334.png)
